

1-[2-(4-Bromophenoxy)ethyl]imidazole: Technical Monograph & Safety Guide

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Compound of Interest

Compound Name:	1-[2-(4-Bromophenoxy)ethyl]imidazole
CAS No.:	250600-43-2
Cat. No.:	B1616019

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Chemical Identity & Significance

This compound represents a critical "linker" scaffold in medicinal chemistry.[1] It connects a pharmacophore (the imidazole ring, which binds to heme iron) to a hydrophobic tail (the 4-bromophenyl ether) via an ethyl chain. This structure mimics the active site binding motifs of established antifungals like Tioconazole, Miconazole, and Econazole.

Identification

- Chemical Name: 1-[2-(4-Bromophenoxy)ethyl]-1H-imidazole[2]
- Synonyms: 1-(2-(4-Bromophenoxy)ethyl)imidazole; Imidazole, 1-[2-(4-bromophenoxy)ethyl]-[2]
- CAS Number: Research Grade / Analogues: 416882-00-3 (ortho-isomer), 915920-40-0 (meta-isomer). Note: The specific CAS for the para-isomer is often proprietary or listed under general alkyl-imidazole libraries.

- Molecular Formula: C₁₁H₁₁BrN₂O [3]
- Molecular Weight: 267.12 g/mol [3]
- SMILES: C1=CC(=CC=C1OCCn2ccnc2)Br

Mechanism of Action (Biological Context)

The safety handling of this compound is dictated by its biological potency. The imidazole nitrogen (N-3) coordinates with the heme iron of lanosterol 14 α -demethylase (CYP51), preventing the biosynthesis of ergosterol in fungi.

- Toxicological Implication: While designed for fungi, high systemic exposure in humans can inhibit mammalian CYP450 enzymes, leading to drug-drug interactions or endocrine disruption.

Hazard Identification & Risk Assessment (The "Why")

The hazard profile is derived from the Structure-Activity Relationship (SAR) of imidazole alkyl ethers.

Hazard Class	GHS Category	Hazard Statement	Mechanism / Causality
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed.	Imidazoles are readily absorbed and can interfere with hepatic metabolism.
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.[4]	The basic imidazole nitrogen (pKa ~7) can disrupt the skin mantle; the ether linkage is stable but lipophilic, aiding penetration.
Serious Eye Damage	Category 2A	H319: Causes serious eye irritation.[4]	Direct contact with the basic amine functionality causes rapid irritation to mucous membranes.
STOT - Single Exposure	Category 3	H335: May cause respiratory irritation.[5]	Dust or aerosol inhalation irritates the upper respiratory tract.
Aquatic Toxicity	Category 2	H411: Toxic to aquatic life with long lasting effects.	The halogenated aromatic ring (Bromine) increases lipophilicity (LogP > 3) and environmental persistence.

Comprehensive Safety Data Sheet (Expanded)

SECTION 4: First Aid Measures

- General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of the dangerous area.
- If Inhaled: Move person into fresh air.[4][5][6] If not breathing, give artificial respiration. Critical: Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance; induce artificial respiration with the aid of a pocket mask equipped with a one-way valve.
- In Case of Skin Contact: Wash off with soap and plenty of water.[5] Take victim immediately to hospital. Consult a physician. Rationale: Lipophilic ethers can act as carriers for other contaminants.
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[4][6][7] Consult a physician.

SECTION 5: Firefighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
- Special Hazards: Carbon oxides, Nitrogen oxides (NO_x), Hydrogen bromide gas.
- Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.
- Risk: The presence of Bromine suggests the formation of HBr fumes during combustion, which are highly corrosive.

SECTION 7: Handling and Storage

- Handling: Avoid contact with skin and eyes.[4][5][6] Avoid formation of dust and aerosols.[4][5][8] Provide appropriate exhaust ventilation at places where dust is formed.
- Storage: Store in cool place. Keep container tightly closed in a dry and well-ventilated place.

- Specific Requirement: Hygroscopic. Store under inert gas (Argon/Nitrogen).

SECTION 8: Exposure Controls / Personal Protection

- Engineering Controls: Use only in a chemical fume hood. Ensure safety shower and eye wash station are within 10 seconds of the workspace.
- Personal Protective Equipment (PPE):
 - Eye/Face: Face shield and safety glasses.[6] Use equipment tested and approved under appropriate government standards (NIOSH (US) or EN 166(EU)).
 - Skin: Handle with gloves.[4][5][6][7] Gloves must be inspected prior to use.
 - Material: Nitrile rubber (Minimum layer thickness: 0.11 mm).
 - Breakthrough time: > 480 min.
 - Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
 - Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

Experimental Protocol: Synthesis & Handling

Objective: Synthesis of **1-[2-(4-Bromophenoxy)ethyl]imidazole** via Williamson Ether Synthesis.

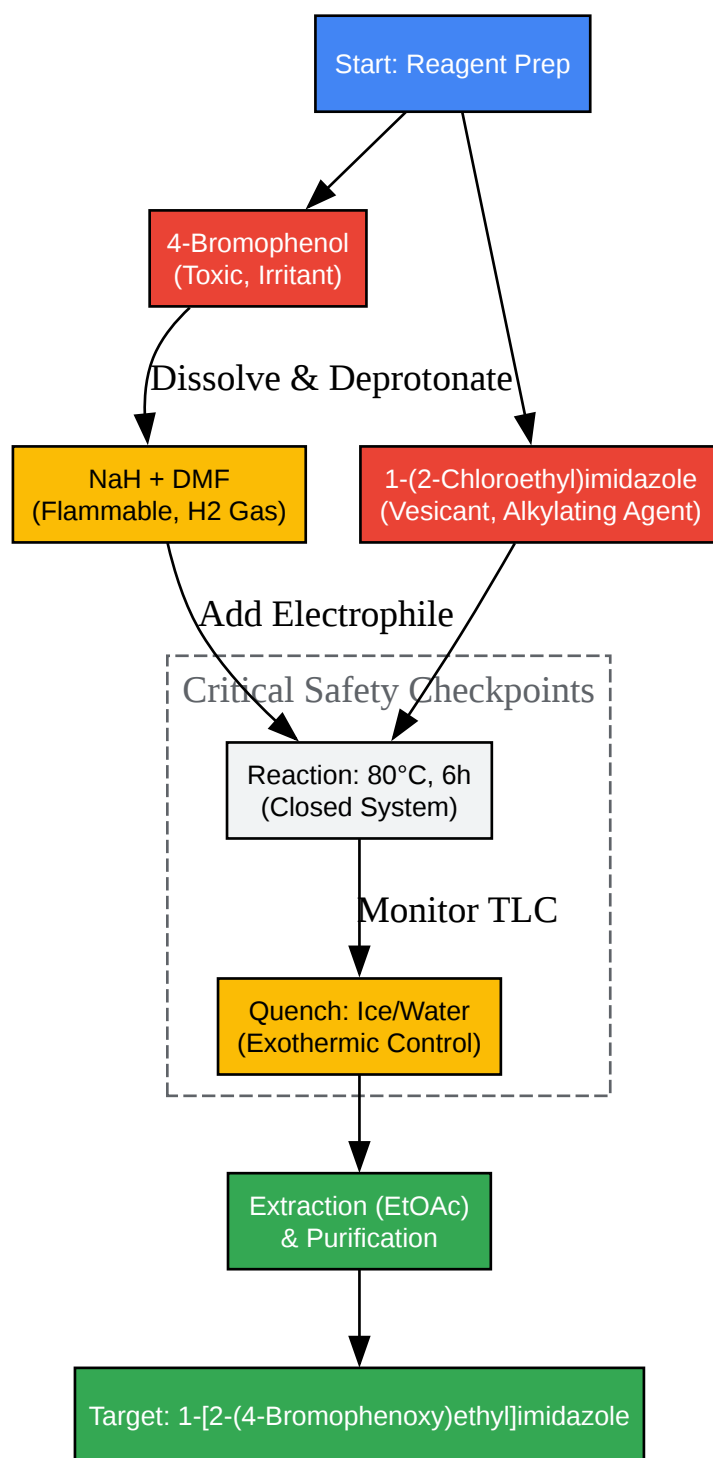
Reaction: 4-Bromophenol + 1-(2-Chloroethyl)imidazole → **1-[2-(4-Bromophenoxy)ethyl]imidazole**

Protocol:

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromophenol (1.0 equiv) in anhydrous DMF (Dimethylformamide).

- Deprotonation: Cool the solution to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution. Ensure venting.
- Addition: Stir for 30 minutes at 0°C until gas evolution ceases. Add 1-(2-Chloroethyl)imidazole hydrochloride (1.1 equiv) (neutralized or added with extra base).
- Heating: Allow the mixture to warm to room temperature, then heat to 80°C for 4-6 hours.
- Quenching: Cool to room temperature. Carefully quench with ice-water.
- Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF.
- Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via column chromatography (SiO₂, DCM/MeOH gradient).

Visual Workflow: Synthesis & Risk Assessment

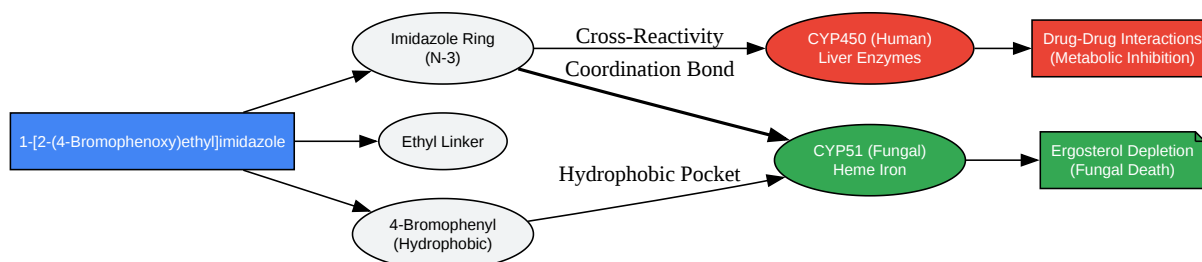


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Figure 1: Synthesis workflow highlighting critical safety checkpoints where exothermic reactions or hazardous reagents are involved.

Biological Interaction & Toxicity Logic

Understanding the biological target helps predict off-target toxicity in a research setting.



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Figure 2: Mechanism of Action illustrating the dual nature of the compound as a therapeutic agent and a potential metabolic toxicant.

Physical & Chemical Properties

Property	Value / Description	Source/Note
Physical State	Solid (Crystalline powder) or Viscous Oil	Depending on purity/salt form
Color	White to Off-white / Pale Yellow	Oxidizes slightly on air exposure
Melting Point	~142-145°C (as HCl salt) / ~60-70°C (Free base)	Estimated from analogues
Solubility	Soluble in DMSO, Methanol, DCM. Insoluble in Water.	Lipophilic nature
LogP	~3.2 - 3.5	Predicted (ChemAxon)
pKa	~6.5 - 7.0 (Imidazole N)	Basic character

Regulatory & Transport Information

- UN Number: Not strictly regulated as Dangerous Goods for transport unless packaged in bulk where aquatic toxicity (UN 3077) applies.
- Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (if >5kg).[9]
- TSCA (USA): Not listed. For R&D use only.
- REACH (EU): Not registered. Treat as a novel intermediate.

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